Medermycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

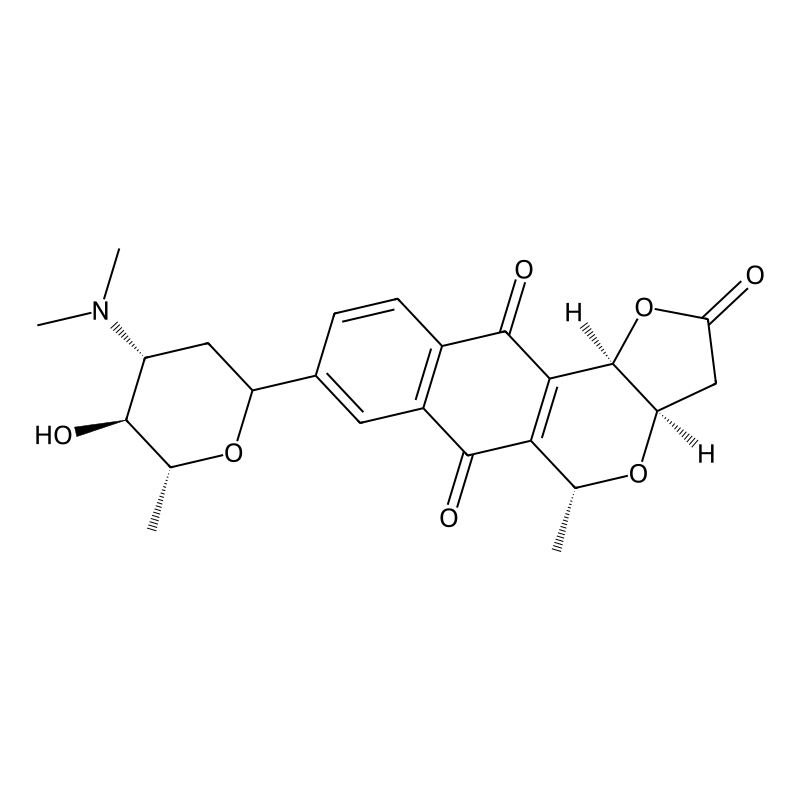

Lactoquinomycin is a natural product found in Streptomyces rosa, Streptomyces, and other organisms with data available.

Organization of the Medermycin Biosynthetic Gene Cluster

The entire med cluster was cloned from Streptomyces sp. AM-7161 and spans approximately 30 kb of DNA, containing 29 predicted genes [1] [2] [3]. The table below summarizes the functions of its key genes.

| Gene Identifier | Proposed Function / Product | Key Characteristics / Evidence |

|---|---|---|

| med-ORF1 & med-ORF2 [1] [4] | Ketosynthase (KS) α and β subunits | Minimal PKS components; assemble the polyketide chain backbone [1]. |

| med-ORF3 [1] [4] | Second ring cyclase (CYC) | Catalyzes the cyclization of the polyketide chain [1]. |

| med-ORF5 [1] [4] | Pyran ring cyclase / possible exporter | Homologue of actVI-ORF3; function highlighted in proteomic studies [1]. |

| med-ORF6 [4] | Keto reductase (KR) | Reduces a keto group during the tailoring process [4]. |

| med-ORF7 [4] [3] | Oxygenase / Hydroxylase | Tailoring enzyme involved in oxygenation [4] [3]. |

| med-ORF8 [1] [4] [3] | C-glycosyl transferase | Attaches the sugar angolosamine to the aglycone core via a C-C bond [1] [3]. |

| med-ORF10 [2] [4] | Regulatory protein (ActVI-A homologue) | Positive regulator; overexpression increases medermycin production ~4-fold [2]. |

| med-ORF11 [4] | Pathway-specific transcriptional activator (SARP) | Positive regulatory protein [4]. |

| med-ORF12 [4] | Stereospecific keto reductase | Tailoring enzyme [4]. |

| med-ORF14-ORF18, ORF20 [1] [4] [3] | Angolosamine biosynthesis (6 contiguous genes) | Enzymes for dNDP-angolosamine synthesis from glucose-1-phosphate [1] [3]. |

| med-ORF19 [4] | First ring aromatase (ARO) | Catalyzes the aromatization of the first ring [4]. |

| med-ORF23 [1] [4] | Acyl Carrier Protein (ACP) | Carries the growing polyketide chain; part of the minimal PKS [1]. |

| med-ORF24 [4] | Phosphopantetheinyl transferase | Activates the ACP [4]. |

Key Experimental Protocols for Gene Cluster Analysis

Here are the methodologies used to characterize the med cluster and its functions.

Heterologous Expression

- Purpose: To confirm that a cloned DNA fragment contains all necessary genes for this compound biosynthesis [1] [3].

- Protocol:

- Cloning: The entire med cluster is cloned into a cosmic vector (e.g., pIK340) in E. coli [1] [3].

- Host Transformation: The cosmic is introduced into a heterologous host, typically Streptomyces coelicolor CH999 or S. lividans K4-114, via intergeneric conjugation [1] [3].

- Fermentation & Detection: Recombinant strains are cultivated in R4 liquid medium for 5 days. This compound production is confirmed by:

Functional Gene Analysis via Gene Knockout/Complementation

- Purpose: To determine the role of a specific gene (e.g., the regulator med-ORF10) [2].

- Gene Knockout Protocol:

- A med-ORF10-deficient plasmid (pIK340-Δmed10) is constructed in E. coli.

- The plasmid is transferred into the heterologous host S. coelicolor CH999.

- The metabolite profile of the knockout mutant is compared to the control strain containing the full cluster to observe the loss of this compound production [2].

- Interspecies Complementation Protocol:

- The med-ORF10 gene is cloned into an expression plasmid (e.g., pIJ8600) under a strong, inducible promoter (tipA).

- The plasmid is introduced into a med-ORF10 knockout mutant or a different regulatory mutant (e.g., S. coelicolor J1501/ΔactVI-ORFA).

- Restoration of antibiotic production (observed via blue pigmentation for actinorhodin) confirms the gene's function [2].

Activation of Cryptic Clusters via Regulatory Gene Manipulation

- Purpose: To discover new natural products by activating silent (cryptic) biosynthetic gene clusters [5].

- Protocol:

- Identify a Global Regulator: A global regulatory gene (e.g., adpA) is knocked out in the wild-type strain.

- Transcriptomic Analysis: RNA sequencing (RNA-Seq) or qRT-PCR is performed to identify gene clusters that are transcriptionally activated in the mutant.

- Characterize the Product: The activated metabolite is purified and its structure elucidated using MS and NMR [5].

Biosynthetic Pathway and Regulatory Network

The biosynthesis of this compound involves building a polyketide skeleton, tailoring it, and attaching a deoxysugar. Key intermediates include 6-deoxy-dihydrokalafungin (DDHK) and kalafungin (KAL) [6] [3]. The final step is C-glycosylation of KAL with angolosamine by the glycosyltransferase Med-ORF8 [1] [3].

Simplified biosynthetic pathway of this compound from octaketide chain to final product.

The biosynthesis is tightly controlled by pathway-specific regulators within the cluster.

Proposed regulatory network for the this compound gene cluster. Solid lines indicate direct regulation, while dashed lines indicate indirect or proposed effects.

Research Applications and Recent Advances

- Combinatorial Biosynthesis: The med cluster has been successfully expressed in heterologous hosts like S. coelicolor to produce this compound, validating the cluster's completeness [1] [3]. Introducing tailoring enzymes from other pathways (e.g., a P450 hydroxylase from the actinorhodin cluster) into a this compound producer can generate novel "hybrid" compounds like mederrhodins [7].

- Discovery of Chimeric Natural Products: Recent research discovered chimedermycins A-H, novel compounds formed from this compound and its precursor DDHK via non-enzymatic reactions [6]. This finding highlights the potential for discovering complex derivatives without direct genetic engineering and has yielded compounds with potent activity against MRSA and methicillin-resistant Staphylococcus epidermidis (MRSE) [6].

References

- 1. Cloning, sequencing and heterologous expression of the this compound ... [pubmed.ncbi.nlm.nih.gov]

- 2. A single‐domain small protein Med‐ORF10 regulates the ... [pmc.ncbi.nlm.nih.gov]

- 3. Accumulation of a Bioactive Benzoisochromanequinone ... [journals.plos.org]

- 4. BGC0000245 - MIBiG [mibig.secondarymetabolites.org]

- 5. Activation and mechanism of a cryptic oviedomycin gene ... [sciencedirect.com]

- 6. Chimeric natural products derived from this compound and ... [nature.com]

- 7. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

Isolation and Characterization of Novel Streptomyces

The initial discovery of any bioactive compound from Streptomyces begins with isolating and characterizing a novel strain. The table below summarizes the key morphological, physiological, and biochemical characteristics of a representative strain, Streptomyces sp. KB1 [1].

| Characteristic | Description for Streptomyces sp. KB1 |

|---|---|

| Morphology | Gram-positive, long filamentous bacteria; forms straight to flexuous chains of globose, smooth-surfaced spores [1]. |

| Growth Conditions | Obligate aerobe; temperature range: 25–37°C (mesophilic); pH range: 5–10 (neutralophilic); tolerates 4% (w/v) NaCl (moderately halophilic) [1]. |

| Cultural Characteristics | Grows well on peptone-yeast extract iron agar, Luria Bertani (LB) agar, and half-strength LB agar; cannot grow on MacConkey agar [1]. |

| Carbon Source Utilization | Utilizes fructose, mannose, glucose, and lactose with acid production [1]. |

| Biochemical Tests | Positive for casein hydrolysis, gelatin liquefaction, nitrate reduction, urease, and catalase production [1]. |

Laboratory Maintenance and Cultivation Protocols

Standardized protocols are crucial for maintaining the viability and bioactive potential of Streptomyces. Here are essential methods for their handling [2].

Growth in Liquid Media

Liquid cultures are used for producing secondary metabolites and for genetic manipulation.

- Purpose: Ideal for the production of secondary metabolites and preparing cells for genetic studies [2].

- Materials: 250 mL Erlenmeyer baffled flasks, sterile liquid media (e.g., Tryptic Soy Broth - TSB), cotton gauze, aluminum foil, and a sterile toothpick or loop [2].

- Procedure:

- Dispense 100 mL of sterile liquid media into a 250 mL baffled flask. Close with cotton gauze and wrap with foil [2].

- Use a sterile toothpick to scrape spores or substrate mycelia from a fresh agar plate and transfer them into the liquid media [2].

- Incubate the culture flask in a shaker at 28°C with 200 rpm agitation for up to 72 hours. Monitor growth, as the mycelia tend to form aggregates [2].

Growth on Solid Media

Agar plates are used for routine experiments, sporulation, and short-term storage.

- Purpose: For routine culture maintenance, sporulation, and genetic manipulation protocols [2].

- Procedure:

- Transfer 100–200 µL of a fully grown liquid culture or spore suspension onto solid media (e.g., R2YE, Oatmeal agar) [2].

- Use a sterile spreader to distribute the inoculum evenly and allow the plate to dry in a biological safety cabinet [2].

- Incubate the plate at 28°C for 4–6 days until mycelial growth and, if applicable, sporulation are observed [2].

- For short-term storage, wrap the plate with parafilm and store at 4°C for 2–8 weeks [2].

Long-Term Storage

For long-term preservation, both mycelia and spores can be stored as glycerol stocks at -80°C.

- Mycelia Glycerol Stocks: Place fresh mycelia from a plate or liquid culture into a cryovial containing a 50% glycerol solution (final concentration 25%). Store at -80°C [2].

- Spore Glycerol Stocks: Add sterile water to a sporulating plate, suspend the spores by scraping, and filter the suspension through sterile cotton to remove hyphal debris. Centrifuge the filtrate, resuspend the spore pellet in 20% glycerol, and store at -80°C. Spore stocks remain viable for several years [2].

Modern Approaches for Antibiotic Discovery

While traditional cultivation is fundamental, modern discovery pipelines heavily integrate genomics and bioinformatics.

Integrated genomics and metabolomics workflow for antibiotic discovery from Streptomyces.

- Genome Mining and Sequencing: The genome of a candidate strain is sequenced. Bioinformatic tools are then used to mine this data for Biosynthetic Gene Clusters (BGCs) that encode the machinery for producing secondary metabolites like antibiotics [3] [4] [5]. Each Streptomyces species can possess 30 or more such clusters, many of which are "silent" under standard lab conditions [3] [5].

- Metabolite Profiling: The strain is cultivated, and its metabolites are extracted. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used to create a profile of the produced compounds, which can be compared against known spectral libraries to identify both known and novel molecules [4] [6].

How to Proceed with Medermycin-Specific Research

Given that this compound is a known antibiotic, research today would likely focus on finding new analogs or overproducing strains. Here’s a potential path forward:

- Literature Search: Conduct a deep dive into older, primary literature on this compound to understand its known physical and chemical properties, which are essential for its identification.

- Genome Database Mining: Search genomic databases for strains known to produce this compound. Analyze the this compound BGC and use it to probe other sequenced Streptomyces genomes for similar or divergent clusters that might produce novel variants [3] [5].

- Strain Activation: Use the laboratory protocols above to isolate new Streptomyces strains from diverse environments. Employ "genome mining" on these new isolates to see if they contain the this compound BGC and then attempt to activate its expression through various cultivation tricks [3].

References

- 1. Characterization of Streptomyces sp. KB1 and its cultural ... [pmc.ncbi.nlm.nih.gov]

- 2. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of Streptomyces to achieve the United Nations ... [pmc.ncbi.nlm.nih.gov]

- 4. Antibiotic Biosynthesis Pathways from Endophytic ... [pmc.ncbi.nlm.nih.gov]

- 5. Streptomyces: Still the Biggest Producer of New Natural ... [mdpi.com]

- 6. Quantitative Proteomics Analysis of Streptomyces coelicolor ... [pmc.ncbi.nlm.nih.gov]

Biosynthetic Gene Cluster (BGC) and Key Enzymes

The biosynthesis of actinomycin D is directed by a dedicated gene cluster. The table below summarizes the core genes and their functions based on studies in Streptomyces chrysomallus and Streptomyces costaricanus [1] [2].

| Gene(s) | Protein Function | Role in Biosynthesis |

|---|---|---|

| acmA, acmD | 4-MHA adenylating enzyme & carrier protein [2] | Initiation module; activates the 4-MHA precursor and tethers it to the NRPS assembly line [3] |

| acmB, acmC | Peptide synthetases (NRPS) [4] [2] | Elongation modules; incorporate five amino acids (Thr, Val, Pro, Gly, Val) to form the peptide lactone chain [1] [3] |

| acmG, acmF, acmK/acmH, acmI/acmL | Tryptophan 2,3-dioxygenase, aryl formamidase, kynureninase, methyltransferase [4] [2] | Convert tryptophan into the chromophore precursor 4-Methyl-3-hydroxyanthranilic acid (4-MHA) [1] [2] |

| acnR, acnU, acnO, acnW | Regulatory genes (TetR family, LbmU-like, etc.) [1] [4] | Positive regulators of the biosynthetic gene cluster [1] |

Experimental Workflow for Pathway Identification

The following diagram outlines the key experimental steps for identifying and characterizing a biosynthetic gene cluster, as applied to actinomycin D [1] [2] [5].

Experimental workflow for BGC characterization

Actinomycin D: Mode of Action and Clinical Profile

Actinomycin D (Dactinomycin) is a clinically used chemotherapeutic drug. The table below summarizes its core properties [6] [7] [8].

| Property | Description |

|---|

| Mechanism of Action | DNA intercalation: Binds DNA at transcription initiation complexes, primarily at GpC sequences, inhibiting RNA polymerase [6] [8]. Topoisomerase inhibition: Stabilizes topoisomerase II-DNA complexes, preventing DNA relaxation [8]. | | Primary Clinical Uses | Wilms' tumor, rhabdomyosarcoma, Ewing's sarcoma, gestational trophoblastic neoplasia [6] [7]. | | Common Side Effects | Bone marrow suppression, vomiting, mouth ulcers, hair loss, hepatotoxicity [6] [7]. It is a potent vesicant (causes tissue damage if it leaks from the vein) [7]. |

References

- 1. Identification of the Actinomycin D Biosynthetic Pathway from ... [pmc.ncbi.nlm.nih.gov]

- 2. The Actinomycin Biosynthetic Gene Cluster of Streptomyces ... [pmc.ncbi.nlm.nih.gov]

- 3. MetaCyc actinomycin D biosynthesis [vm-trypanocyc.toulouse.inra.fr]

- 4. BGC0000296 - MIBiG [mibig.secondarymetabolites.org]

- 5. Discovery of actinomycin L, a new member of the ... [nature.com]

- 6. Dactinomycin - an overview [sciencedirect.com]

- 7. Dactinomycin [en.wikipedia.org]

- 8. What is the mechanism of Dactinomycin? [synapse.patsnap.com]

A Proposed Research Framework for Comparison

Since direct data was unavailable, the table below outlines key aspects you could investigate to elucidate the relationship between medermycin and kalafungin.

| Research Aspect | Description & Methodology |

|---|---|

| Structural Elucidation & Comparison | Analyze and compare the core chemical structures (e.g., functional groups, ring systems) using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). |

| Mechanism of Action (MoA) Studies | Determine the primary biological target (e.g., inhibition of DNA/RNA synthesis, cell wall synthesis). Use methods like macromolecular synthesis assays and target-specific enzymatic inhibition assays [1]. |

| Biosynthetic Pathway Analysis | Identify and compare the gene clusters (e.g., PKS, NRPS) responsible for their synthesis. Employ genome sequencing, gene knockout, and heterologous expression experiments. |

| Antimicrobial Activity Spectrum | Establish the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria using standardized broth microdilution methods [2] [3]. |

| Resistance & Cross-Resistance | Investigate mechanisms like enzymatic inactivation or efflux pumps. Conduct cross-resistance profiling by determining MICs of one compound against strains resistant to the other [2] [1]. |

Experimental Workflow for Comparative Analysis

The following diagram outlines a potential high-level workflow for a comparative study of these two compounds:

Research workflow for antibiotic comparison

Suggestions for Locating Information

Finding detailed information on specialized antibiotics like this compound and kalafungin requires a targeted approach:

- Use Specialized Scientific Databases: Search deeply in databases like PubMed, SciFinder, and Google Scholar. Using their Chemical Abstracts Service (CAS) Registry Numbers in your search can yield more precise results.

- Explore Patent Literature: The original discovery of such compounds is often documented in patents, which can contain detailed experimental data on their production, purification, and biological activity.

- Review Foundational Papers: Look for the initial discovery and characterization papers from the 1970s or 1980s, and then use citation-tracking tools to find more recent studies that have referenced this foundational work.

References

medermycin stereospecific pyran ring

Biosynthesis of Anthracyclines

Medermycin belongs to the anthracycline family of natural products. Although a detailed pathway for this compound itself was not found, the biosynthesis of doxorubicin, a well-studied anthracycline, provides a excellent model. The process begins with a polyketide backbone that is progressively modified by enzymes to form the characteristic tetracyclic aglycone structure, which includes the pyran ring [1].

The diagram below outlines a generalized biosynthesis pathway for anthracycline compounds, illustrating the transformation from simple building blocks to the complex core structure.

Generalized biosynthetic pathway for anthracycline antibiotics.

Analytical Techniques for Structural Confirmation

Determining the stereochemistry of the pyran ring requires a combination of analytical techniques. The following table summarizes key methodologies applicable for characterizing this compound's structure [2].

| Technique | Application in Structural Analysis | Key Experimental Parameters/Insights |

|---|---|---|

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identify characteristic functional groups and ring vibrations. | Sample Prep: KBr pellet (1% w/w sample). Spectral Range: 1770–1680 cm⁻¹ (carbonyl stretch); pyran ring C-O-C vibrations appear between 1200-1000 cm⁻¹ [2]. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determine 3D structure, including relative configuration and stereochemistry of the pyran ring. | Experiments Required: 1H NMR, 13C NMR, COSY, HSQC, HMBC. Key Data: Proton coupling constants (J-values) from 1H NMR reveal dihedral angles and confirm stereochemistry at chiral centers within the pyran ring [3]. |

| Mass Spectrometry (MS) | Confirm molecular formula and fragmentation pattern. | Ionization Method: ESI or MALDI. Data Analysis: High-resolution MS for exact mass; MS/MS fragments to confirm the aglycone and sugar moieties [3]. |

A Proposed Research Workflow

Based on the gathered information, here is a logical workflow you could adopt to investigate this compound's stereospecific pyran ring.

A proposed research workflow for characterizing this compound's stereospecific pyran ring.

References

SARS-CoV-2 ORF10: Function & Mechanisms

The ORF10 protein in SARS-CoV-2 is a short, accessory protein (38 amino acids) that is not essential for viral replication but plays a significant role in helping the virus evade the host's innate immune response [1] [2]. Its main characterized functions involve sabotaging key immune signaling pathways.

The table below summarizes the primary molecular functions and mechanisms of SARS-CoV-2 ORF10.

| Function | Molecular Target/Mechanism | Experimental Evidence | Key References |

|---|---|---|---|

| Inhibition of IFN-I Signaling via MAVS Degradation | Induces mitophagy by interacting with receptors NIX and LC3B, leading to degradation of MAVS on mitochondria. | Overexpression in HEK293T/HeLa cells; SARS-CoV-2 infection in HeLa-ACE2 cells; knockdown of NIX blocked effect. | [2] |

| Antagonism of cGAS-STING Signaling Pathway | Interacts with STING, blocking its ER-to-Golgi trafficking and oligomerization, impairing TBK1 recruitment and IRF3 activation. | Screening 29 viral proteins in HEK293T/HeLa cells; ORF10 overexpression inhibited cGAS/STING-induced IFN activation. | [3] |

| Impact on Host Metabolism & Transcription | Disrupts oxidative phosphorylation (OXPHOS) gene expression and immune gene networks; alters expression of novel human transcripts. | ORF10 expression in A549/293T cells; analysis of patient samples and viral genome sequences. | [4] [5] [6] |

Detailed Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate ORF10's function in the studies cited.

Protocol for Investigating MAVS Degradation via Mitophagy [2]

This protocol outlines the methods used to demonstrate that ORF10 induces mitophagy to degrade MAVS.

- Cell Culture & Transfection: HEK293T and HeLa cells were cultured in DMEM with 10% FBS. HeLa cells stably expressing ACE2 were generated via transduction with pLVX-ACE2-Flag-IRES-Puro and selected with puromycin. Plasmids encoding ORF10 were transfected using standard reagents like Lipofectamine.

- SARS-CoV-2 Infection: Infection experiments were performed in a BSL-3 laboratory. HeLa-ACE2 cells were infected with the SARS-CoV-2 strain (human/CHN/Beijing-01/2020) at a low MOI (e.g., 0.1).

- Protein Interaction Analysis: Immunoprecipitation (IP) and Western blotting were used. Proteins were immunoprecipitated using specific antibodies (e.g., anti-Flag, anti-HA) coupled to Protein A/G or magnetic beads. Interactions between ORF10, NIX, and LC3B were confirmed through co-IP assays.

- Monitoring Mitophagy: Immunofluorescence and Western blotting were used to track the translocation of LC3 to mitochondria and the degradation of mitochondrial proteins like MAVS. Reagents like Baf A1 (a lysosomal inhibitor) were used to confirm the autophagy-lysosome pathway.

Protocol for Screening cGAS-STING Pathway Antagonists [3]

This protocol describes the screening approach to identify ORF10 as an inhibitor of the cGAS-STING pathway.

- Plasmid Construction: The ORF10 gene (based on SARS-CoV-2 reference sequence NC_045512.2) was synthesized and cloned into a pCAG expression vector. Plasmids for other SARS-CoV-2 proteins, cGAS, STING, TBK1, and luciferase reporters (IFN-β, IFN-λ1, ISRE) were also used.

- Luciferase Reporter Assay: HEK293T or HeLa cells were co-transfected with the luciferase reporter plasmid, a control plasmid (e.g., Renilla), and plasmids expressing ORF10 and pathway components (cGAS/STING). After 24-48 hours, luciferase activity was measured to quantify pathway activation.

- Pathway Activation: The cGAS-STING pathway was activated by transfecting cells with cGAMP (a STING agonist).

- Mechanistic Studies:

- Immunofluorescence (IF): Used to visualize the subcellular localization of STING. Cells were stained for STING and Golgi marker (GM130). ORF10 was shown to prevent STING's translocation from the ER to the Golgi.

- Co-Immunoprecipitation (Co-IP): Used to study protein complexes. ORF10 was shown to impair the interaction between STING and TBK1.

- Native PAGE: Used to detect STING oligomerization, which was shown to be inhibited by ORF10.

Signaling Pathway Diagrams

The following diagrams illustrate the two main mechanisms by which SARS-CoV-2 ORF10 suppresses the host innate immune response, based on the cited research.

Diagram 1: ORF10 induces mitophagy to degrade MAVS, inhibiting interferon signaling.

Diagram 2: ORF10 blocks the cGAS-STING pathway by inhibiting STING trafficking and TBK1 binding.

References

- 1. 43740576 - Gene ResultORF10 ORF10 protein [] [ncbi.nlm.nih.gov]

- 2. SARS-CoV-2 ORF10 suppresses the antiviral innate ... [pmc.ncbi.nlm.nih.gov]

- 3. SARS‐CoV‐2 ORF10 antagonizes STING‐dependent ... [pmc.ncbi.nlm.nih.gov]

- 4. The ORF10 Strain-Restricted Orphan Gene of SARS-CoV-2 ... [pubmed.ncbi.nlm.nih.gov]

- 5. Researchers Link Orphan Gene in SARS-CoV-2 Virus to ... [wowktv.com]

- 6. Researchers Link Orphan Gene in SARS-CoV-2 Virus to ... [finance.yahoo.com]

Experimental Workflow for Functional Characterization

The following diagram outlines the key steps taken to definitively characterize the function of Med-ORF12.

Experimental workflow for characterizing Med-ORF12.

Detailed Methodologies

The characterization of Med-ORF12 relied on a combination of computational and rigorous genetic experiments.

- Bioinformatics Analysis: Protein sequence was analyzed using Clustal X for alignment and MEGA software to construct a phylogenetic tree, confirming its grouping with stereospecific KRs. Structural modeling was performed with PyMOL and Autodock, predicting binding with the cofactor NADPH [1] [2].

- Gene Knock-out Mutant Construction: An in-frame deletion of

med-ORF12was created in the this compound-producing Streptomyces strain. A suicide vector,pYH7, was used to deliver homologous recombination arms (a 1.5 kb upstream and a 1.3 kb downstream fragment) flanking the target gene, successfully removing the ORF12 sequence from the chromosome [1]. - Genetic Complementation: The intact

med-ORF12gene was reintroduced into the mutant strain on an expression vector,pIJ8600. This was achieved via intergeneric conjugation from E. coli ET12567/pUZ8002 into the mutant Streptomyces strain [1]. - Analytical Methods: Metabolites from mutant and complemented strains were analyzed using Liquid Chromatography/Mass Spectrometry (LC/MS) to identify and compare chemical products [1] [2].

Key Experimental Data and Findings

The experimental results provided clear, causal evidence for the function of Med-ORF12. The quantitative outcomes are summarized in the table below.

| Experimental Strain | This compound Production | Shunt Products Accumulated | Biological Implication |

|---|---|---|---|

| Wild-Type (WT) | Present [1] [2] | Not detected [1] | Normal biosynthetic pathway is functional. |

| ORF12 Knock-out (KO) Mutant | Completely abolished [1] [2] | Yes (DMAC 5 & Aloesaponarin II 6) [1] [2] | Med-ORF12 is essential for converting the bicyclic intermediate. |

| Complemented Mutant | Restored [1] [2] | Not reported [1] | Confirms the specific role of Med-ORF12. |

The Role of Med-ORF12 in this compound Biosynthesis

The function of Med-ORF12 can be understood in the context of the broader this compound pathway. The following diagram illustrates its specific catalytic step.

Med-ORF12 catalyzes a key stereospecific step in this compound biosynthesis.

The diagram shows that Med-ORF12 catalyzes a crucial ketoreduction at the C3 position of the bicyclic intermediate 4. This reaction introduces a specific chiral center (3S) and enables the subsequent formation of the pyran ring, leading to the first chiral intermediate, (S)-DNPA (7) [1] [2]. In the absence of a functional Med-ORF12, this conversion cannot occur, and the pathway fails, leading to a dead end with the accumulation of shunt products DMAC (5) and aloesaponarin II (6) instead of this compound [1] [2].

The search results indicate that this is the most current and detailed functional study specifically on Med-ORF12. If your research requires structural details of the enzyme (e.g., from protein crystallography) or specific kinetic parameters (e.g., kcat, KM), these would likely be the focus of further literature investigation.

References

medermycin chimeric natural products

Medermycin at a Glance

The table below summarizes key characteristics of this compound based on current findings:

| Property | Description |

|---|---|

| Classification | DNA-intercalating agent, microbial secondary metabolite [1] |

| Biological Source | Streptomyces tanashiensis (identified producer) [1] |

| Core Bioactivity | Potent anti-cancer activity [1] |

| Anti-cancer IC₅₀ | 52 ± 6 nM (against HCT-116 cancer cells) [1] |

| DNA Binding Affinity (Kₐ) | ~10³ M⁻¹ (classified as a weak DNA intercalator) [1] |

| Key Experimental Method | Single-Molecule Stretching Assay (SMSA) for detection [1] |

Experimental Protocol for Discovery

The discovery of this compound as a DNA intercalator was enabled by a Single-Molecule Stretching Assay (SMSA), which allows sensitive and specific detection directly from complex microbial cultures [1]. The workflow can be summarized as follows:

Key Workflow Steps:

- Sample Preparation: Use crude microbial cultures or extracts (as little as 5 µL), eliminating extensive purification [1].

- dsDNA Substrate: Prepare double-stranded DNA for mechanical manipulation.

- Single-Molecule Stretching: Apply controlled force using optical or magnetic tweezers. The integration with a microfluidic flow chamber facilitates buffer exchange and multiple sample measurements [1].

- Mechanical Property Measurement:

- Data Analysis: Identify intercalators based on characteristic DNA extension changes under force.

- Confirmation: Specific elongation of dsDNA under force serves as a distinctive signature for DNA intercalators, remaining unaffected by common primary metabolites [1].

Research Implications and Opportunities

The discovery of this compound highlights several important research directions:

- Sensitivity of New Methods: SMSA detects weak DNA intercalators like this compound (Kₐ ~10³ M⁻¹) that traditional methods often miss. Applied force enhances binding affinity and intercalation quantity [1].

- Potency of Weak Binders: Weak DNA binding does not preclude potent anti-cancer activity, as demonstrated by this compound's low nanomolar IC₅₀ [1].

- Chimeric Natural Product Potential: While specific chimeric hybrids were not detailed, this compound's structural class suggests potential for engineering novel derivatives. The patent [2] describes genetic engineering techniques in Streptomyces that could be applied to this compound biosynthetic gene clusters.

References

Foundational Principles of Streptomyces Manipulation

Genetic manipulation in Streptomyces is a multi-level process. The following diagram outlines the core-to-applied workflow for strain engineering.

The table below summarizes the key genetic elements and their functions in the engineering process.

| Component | Function & Role | Specific Examples |

|---|---|---|

| Cluster-Situated Regulators (CSRs) | Pathway-specific transcriptional activators (e.g., SARP family); primary target for overexpression to boost production [1]. | Streptomyces antibiotic regulatory proteins (SARPs) like ActII-ORF4 in the actinorhodin pathway [1]. |

| Pleiotropic Regulators | Higher-level regulators that link antibiotic production to physiology and development; targets for deletion or overexpression to rewire global metabolism [1] [2] [3]. | AdpA (morphology & secondary metabolism), WblA (negative regulator of antibiotic synthesis), RelA (stringent response), PhoR-PhoP (phosphate regulation) [2] [4] [3]. |

| Precursor Supply Pathways | Primary metabolic pathways that provide building blocks for secondary metabolites; engineering them can alleviate bottlenecks [5]. | Methylmalonyl-CoA for polyketides; specific amino acids; engineering central carbon, nitrogen, and phosphate metabolism [4] [5]. |

| Gene Delivery System | Method for introducing DNA into Streptomyces; essential for all genetic manipulations. | Intergeneric conjugation from E. coli is the most robust and widely used method [3]. |

Experimental Protocols for Strain Engineering

Protocol 1: Intergeneric Conjugation from E. coli to Streptomyces

This is the most efficient method for introducing plasmid DNA into Streptomyces [3].

Materials Required:

- E. coli ET12567 donor strain carrying your plasmid of interest.

- Fresh spores or vegetative mycelia of the Streptomyces recipient strain.

- Soya Flour Mannitol (SFM) or Oatmeal (OAT) agar plates.

- Apropriate antibiotics for selection.

- 60 mM CaCl₂.

- Heat block or water bath set to 50°C.

Step-by-Step Procedure:

- Prepare Donor: Grow the E. coli donor strain to mid-log phase.

- Prepare Recipient:

- For spores: Harvest fresh spores and apply a 10-minute heat shock at 50°C to synchronize germination.

- For mycelia: Pre-grow the Streptomyces strain in a rich liquid medium (e.g., TSB) for 24-48 hours.

- Mix Cells: Mix approximately ( 1 \times 10^8 ) donor E. coli cells with ( 4 \times 10^7 ) Streptomyces spores or ( ~3 \times 10^7 ) mycelial cfu. Pellet and wash to remove residual antibiotics.

- Plate & Incubate: Resuspend the cell mixture and spot onto SFM plates supplemented with 60 mM CaCl₂. Incubate at the permissive temperature (e.g., 28°C or 37°C) for 15-20 hours.

- Overlay & Select: After incubation, overlay the plates with 1 mL of water containing selective antibiotics (e.g., apramycin and phosphomycin to counter-select against the E. coli donor).

- Screen Exconjugants: Incubate plates until exconjugants appear (typically 3 to 5 days). Pick colonies for further analysis.

Protocol 2: Markerless Gene Deletion

This protocol describes the use of a temperature-sensitive plasmid to create clean, marker-free deletions, essential for sequential engineering [3].

Materials Required:

- pKG1139 or similar vector (temperature-sensitive origin, gusA reporter).

- Standard molecular biology reagents for PCR and cloning.

Step-by-Step Procedure:

- Clone Homology Arms: Amplify approximately 1.5 kb DNA fragments upstream and downstream of the target gene. Clone these fragments into the temperature-sensitive plasmid, flanking a counter-selectable marker.

- Conjugate: Transfer the resulting plasmid into the Streptomyces host via intergeneric conjugation (as in Protocol 1).

- First Crossover: Isolate exconjugants and incubate at the non-permissive temperature (e.g., 37°C for pSG5-based plasmids) with antibiotic selection. This selects for single-crossover integrants where the entire plasmid has inserted into the chromosome via homologous recombination.

- Second Crossover: Grow the integrants for several rounds without antibiotic selection at the permissive temperature. This allows a second crossover event to occur, excising the plasmid.

- Screen for Deletion: Screen colonies for loss of the plasmid-encoded antibiotic resistance. Verify the resulting mutant via PCR to confirm the desired gene deletion.

Protocol 3: Fermentation and Metabolite Analysis

A standardized small-scale fermentation protocol for assessing antibiotic production [2].

Materials Required:

- Seed medium (e.g., Tryptic Soy Broth, TSB).

- Fermentation medium (e.g., R5A, TSB, or other optimized media).

- Methanol (HPLC grade).

- LC-MS system.

Step-by-Step Procedure:

- Seed Culture: Inoculate 15 ml of TSB in a 100 ml flask with a frozen spore suspension (( ~2 \times 10^5 ) cfu). Incubate at 28°C for 48 hours at 180 rpm.

- Fermentation Culture: Transfer 1 ml of the seed culture into 30 ml of fermentation medium (e.g., R5A) in a 300 ml flask. Incubate at 30°C for 5 days at 180 rpm.

- Harvest & Extract: Centrifuge the fermented broth. Discard the supernatant and wash the mycelial biomass. Extract antibiotics from the biomass by stirring with methanol (3 ml per 1 g wet weight) for 12 hours.

- Concentrate: Concentrate the extract in vacuo and resuspend in a small volume (e.g., 300 µl) of methanol for analysis.

- Analyze:

- Bioassay: Use a paper disc diffusion assay against a sensitive indicator strain (e.g., Bacillus cereus).

- LC-MS: For quantification, use Liquid Chromatography-Mass Spectrometry. Pure standard compounds should be used for calibration [2].

A Practical Strategy for Moenomycin & Its Application to Medermycin

The table below outlines a successful sequential engineering strategy applied to moenomycin production in S. ghanaensis [3]. This provides a powerful template for a project targeting this compound or other antibiotics.

| Engineering Step | Genetic Target & Modification | Rationale & Physiological Effect | Outcome in Moenomycin |

|---|---|---|---|

| 1. Improve Growth | Mutate AdpA binding sites in the chromosomal origin of replication (oriC). | Prevents replication inhibition, leading to faster growth and more homogeneous, smaller mycelial pellets in submerged culture [3]. | Improved growth characteristics and higher antibiotic titers. |

| 2. Narrow Product Spectrum | Marker-less deletion of a tailoring enzyme gene (moeH5, an amidotransferase). | Simplifies the final product mixture by preventing a specific modification, yielding a dominant, single, or narrowed spectrum of analogs [3]. | Accumulation of a simplified, narrowed spectrum of moenomycin variants. |

| 3. Boost Titer | Deletion of the pleiotropic regulator *wblA*. | Removes a known negative regulator of antibiotic biosynthesis, thereby de-repressing the pathway [3]. | Drastic enhancement of antibiotic production levels. |

Integrative Omics for Pathway Elucidation and Optimization

For complex antibiotics, advanced omics techniques can reveal hidden regulatory layers. A study on FK506 biosynthesis in S. tsukubaensis provides an excellent workflow [5]:

- Complete Genome Sequencing: Enables precise re-annotation of the biosynthetic gene cluster (BGC) and identification of all relevant genes.

- Primary Transcriptome Mapping (RNA-seq): Identifies transcription start sites and reveals operon structures, uncovering complex regulatory networks.

- Ribosome Profiling (Ribo-seq): Provides a snapshot of translation in vivo. This can identify severe ribosome pausing at rare TTA codons, which are prevalent in Streptomyces and depend on the bldA tRNA. Replacing these codons can relieve translational stalling and increase yield [1] [5].

- Multi-Omics Data Integration: Combining these datasets allows for a systems-level understanding of the metabolic shift from primary growth to secondary metabolite production, identifying potential precursor bottlenecks.

I hope these detailed protocols and strategic notes provide a solid foundation for your work on this compound. Should you require clarification on any specific technique, please feel free to ask.

References

- 1. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces [pmc.ncbi.nlm.nih.gov]

- 2. Genetic factors that influence moenomycin production in ... [pmc.ncbi.nlm.nih.gov]

- 3. Genetic Engineering of Streptomyces ghanaensis ... [mdpi.com]

- 4. Current Approaches for Genetic Manipulation of ... [pmc.ncbi.nlm.nih.gov]

- 5. Regulatory orchestration of FK506 biosynthesis in ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocol for Protoplast Transformation in Microbial and Plant Systems

Introduction and Principle

Protoplast transformation involves the direct uptake of foreign DNA into cells that have been enzymatically stripped of their rigid cell walls, creating membrane-bound entities known as protoplasts. This system provides a powerful expression platform for identifying novel candidate genes, studying gene function, and facilitating genome editing, particularly through transient expression assays where genes are temporarily expressed without genomic integration [1]. The method is especially valuable for functional genomics, promoter activity studies, protein subcellular localization, and CRISPR/Cas reagent validation prior to stable transformation. Recent advances have demonstrated its critical role in accelerating the breeding cycle of various species, including oil crops like Brassica carinata, and in the genetic manipulation of oomycete pathogens [2] [3].

Key Reagents and Solutions

The following core reagents are essential for successful protoplast isolation and transformation. Prepare all solutions with high-purity water and sterilize by autoclaving or filter sterilization as appropriate.

- Enzyme Solution: Combines cell wall-degrading enzymes. A typical formulation includes 1.5% (w/v) Cellulase Onozuka R10, 0.6% (w/v) Macerozyme R10, 0.4-0.6 M mannitol (as an osmotic stabilizer), 10 mM MES (pH 5.7), 1 mM CaCl₂, and 0.1% (w/v) BSA [3].

- W5 Solution: A washing and resuspension solution containing 154 mM NaCl, 125 mM CaCl₂, 5 mM KCl, and 5 mM glucose (pH 5.7) [3].

- Mannitol Solution (0.4-0.6 M): Used for plasmolysis and as an osmotic stabilizer during enzymatic digestion.

- Polyethylene Glycol (PEG) Solution: The most common agent for inducing protoplast fusion and facilitating DNA uptake. Typically used at concentrations of 20-40%.

- MMg Solution: Often used for protoplast transformation, containing Mannitol, MgCl₂, and MES buffer.

Detailed Step-by-Step Protocol

Protoplast Isolation

Plant Material Preparation:

Plasmolysis Pre-treatment:

- Immerse the sliced tissue in 0.4-0.6 M mannitol solution and incubate in the dark at room temperature for 30 minutes. This step contracts the protoplast away from the cell wall, reducing damage during isolation [3].

Enzymatic Digestion:

- Transfer the plasmolyzed tissue to the enzyme solution (10-20 mL per gram of tissue).

- Incubate in the dark at room temperature for 14-16 hours with gentle shaking (30-50 rpm) [3]. Digestion time may require optimization based on the organism and tissue type.

Protoplast Purification:

- After digestion, add an equal volume of W5 solution and shake gently for 10 minutes to stop the reaction.

- Filter the suspension through a 40-100 μm nylon mesh to remove undigested debris [4] [3].

- Centrifuge the filtrate at 100 × g for 10 minutes. Carefully discard the supernatant.

- Resuspend the pellet in W5 solution and repeat the centrifugation step.

- Resuspend the final protoplast pellet in an appropriate volume of W5 or MMg solution and keep on ice.

Viability and Concentration Assessment:

DNA Delivery and Transformation

Transformation Setup:

- For PEG-mediated transformation, mix 100-200 μL of protoplast suspension (density of 2-5 × 10⁵ protoplasts/mL) with 10-20 μg of plasmid DNA [4].

- Add an equal volume of freshly prepared 40% PEG solution (PEG 4000 in 0.2 M mannitol and 0.1 M CaCl₂) dropwise with gentle mixing.

Incubation:

- Incubate the DNA-PEG-protoplast mixture at room temperature for 15-30 minutes. The optimal incubation time should be determined empirically for each system [4].

Washing and Culture:

- Gradually dilute the transformation mixture with 5-10 volumes of W5 solution to reduce PEG toxicity.

- Centrifuge at 100 × g for 5-10 minutes and carefully remove the supernatant.

- Resuspend the transformed protoplasts in an appropriate culture medium with osmotic stabilizers.

Selection and Regeneration

The selection and regeneration process is critical and varies significantly by species. The workflow involves transitioning transformed protoplasts through a series of media with specific hormonal compositions to first induce cell wall formation, then cell division, and finally organogenesis.

Diagram: Protoplast Regeneration Workflow. This multi-stage protocol requires sequential transfer through media with specific plant growth regulator ratios to successfully regenerate whole plants from transformed protoplasts [3].

Critical Optimization Parameters

Successful protoplast transformation depends on numerous factors that require systematic optimization for each species, genotype, and tissue type. The tables below summarize key parameters and recent optimization data from relevant studies.

Table 1: Key Factors Influencing Protoplast Isolation Efficiency

| Factor | Optimal Condition | Impact |

|---|---|---|

| Tissue Type | Young leaves, hypocotyls, or cell cultures | Affects yield and viability [3] |

| Enzyme Composition | 1.5% Cellulase R10 + 0.6% Macerozyme R10 | Complete cell wall digestion [3] |

| Digestion Time | 14-16 hours (overnight) | Balance between yield and viability [4] |

| Osmotic Stabilizer | 0.4-0.6 M mannitol or sorbitol | Maintains protoplast integrity [4] [3] |

| Plasmolysis Pre-treatment | 30 minutes in mannitol before digestion | Significantly improves yield [3] |

Table 2: Optimized Parameters for Protoplast Transformation in Various Species (Recent Studies)

| Species | Protoplast Yield (per gram tissue) | Viability | Transformation Efficiency | Key Optimized Parameter |

|---|---|---|---|---|

| Vitis vinifera (Chardonnay) | ~75 × 10⁶ | 91% | 87% | Strip-cutting of leaves, 16h digestion [4] |

| Brassica carinata | 400,000-600,000 cells/mL (final suspension) | >90% | ~40% (GFP) | Five-stage regeneration protocol [3] |

| Phytophthora palmivora | N/A | N/A | Established | Zoospore electroporation [2] |

Table 3: Antibiotic Selection Markers for Transformant Selection

| Selection Gene | Encoded Enzyme | Effective Antibiotic | Concentration Range | Notes |

|---|---|---|---|---|

| nptII | Neomycin phosphotransferase II | G418 (Geneticin) | 2-100 µg/mL [5] [6] | Also confers resistance to kanamycin and neomycin [6] |

| aacC1 | Aminoglycoside 3-N-acetyltransferase I | Gentamicin | Species-dependent [2] | Confers resistance to gentamicin; shows cross-activity with G418 in some systems [5] [6] |

| hpt | Hygromycin B phosphotransferase | Hygromycin B | 5-100 µg/mL [5] [6] | Broad selective concentration range |

Applications in Genome Editing

Protoplast transformation has become particularly valuable for CRISPR/Cas9-mediated genome editing:

- DNA-free editing: PEG-mediated protoplast transformation allows delivery of preassembled CRISPR/Cas9 ribonucleoproteins (RNPs), eliminating integration of foreign DNA and generating transgene-free edited plants [3].

- Rapid validation: Protoplasts provide a quick platform to test sgRNA efficiency before undertaking more laborious stable transformation [4] [3].

- Regeneration challenges: While efficient editing has been demonstrated in species like Brassica carinata (40% transfection efficiency), regeneration remains a significant bottleneck, particularly for woody species like grapevine [4] [3].

Troubleshooting Guide

- Low protoplast yield: Optimize enzyme concentrations, include pectolyase for tough tissues, ensure proper tissue slicing, and verify solution pH and osmolarity.

- Poor viability: Reduce digestion time, include antioxidants like ascorbic acid in solutions, avoid excessive centrifugation force, and maintain proper osmotic support.

- Inefficient transformation: Use fresh PEG preparations, optimize DNA quality and quantity, ensure appropriate protoplast density, and extend incubation time with PEG.

- Failed regeneration: Systematically optimize plant growth regulator ratios in culture media, ensure appropriate staging through different media, and maintain genetic integrity by using younger tissues.

Conclusion

Protoplast transformation remains a versatile and powerful tool for genetic manipulation across diverse species. Recent protocol refinements have significantly improved isolation efficiency, viability, and regeneration success in previously challenging species. The method is particularly valuable for rapid transient expression assays, CRISPR/Cas9 reagent validation, and producing DNA-free edited plants. While regeneration continues to present challenges, especially in woody plants and recalcitrant species, ongoing optimization of culture conditions and media formulations continues to expand the applications of this technology in both basic research and crop improvement programs.

References

- 1. Deep Dive Into Plant Transformation: Protoplast-Mediated ... [goldbio.com]

- 2. N-acetyltransferase AAC(3)-I confers gentamicin resistance to... [bmcmicrobiol.biomedcentral.com]

- 3. Frontiers | Development of a highly efficient protoplast regeneration... [frontiersin.org]

- 4. Establishing a reliable protoplast system for grapevine [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of selection agent concentrations ... - Nature [nature.com]

- 6. Optimization of Selection Agent Concentrations and... | Research Square [researchsquare.com]

Medermycin Heterologous Expression: Application Notes & Protocols

Introduction to the Medermycin Biosynthetic Gene Cluster

The complete This compound biosynthetic gene cluster (med cluster) was cloned from Streptomyces sp. AM-7161 [1]. Key characteristics are summarized below.

Table 1: Key Features of the this compound Biosynthetic Gene Cluster

| Feature | Description |

|---|---|

| Source Organism | Streptomyces sp. AM-7161 [1] |

| Cluster Size | Approximately 30 kb [1] |

| Number of ORFs | 29 open reading frames [1] [2] |

| Minimal PKS Genes | med-ORF1 and med-ORF2 (ketosynthase components); med-ORF23 (acyl carrier protein) [1] |

| Unusual Organization | Minimal PKS genes are disconnected; med-ORF23 is 20 kb apart from med-ORF1 and med-ORF2 [1] |

| Key Regulatory Gene | med-ORF10 (encodes a positive regulator that enhances yield) [3] |

| Glycosylation | med-ORF8 (glycosyltransferase) for C-glycosylation [1] |

The biosynthesis proceeds through a type II polyketide synthase (PKS) pathway, generating an octaketide backbone that undergoes cyclization, ketoreduction, and the attachment of an angolosamine sugar moiety to form this compound [1] [4]. The cluster also includes genes for the biosynthesis of the deoxysugar angolosamine (med-ORF14 to med-ORF18, med-ORF20) and tailoring enzymes (med-ORF7 for oxygenation) [1] [2].

Experimental Design and Workflow

The following diagram illustrates the logical workflow for the heterologous expression of the this compound gene cluster, from host selection to metabolite analysis.

Detailed Experimental Protocols

Cloning the this compound Biosynthetic Gene Cluster

Objective: To isolate the entire ~30 kb med cluster and clone it into a suitable vector for heterologous expression [1] [5].

Materials:

- Genomic DNA from Streptomyces sp. AM-7161

- Cosmid Vector: e.g., pIK340 (used in foundational studies) [1] [2]

- E. coli strains for library construction (e.g., ET12567) [2]

- Restriction enzymes, T4 DNA ligase

- Luria-Bertani (LB) medium with appropriate antibiotics

Protocol:

- Partial Digestion of Genomic DNA: Partially digest the genomic DNA with a restriction enzyme (e.g., Sau3AI) to generate large fragments (30-40 kb). Analyze the digest by pulsed-field gel electrophoresis to size-select the desired fragments [5].

- Vector Preparation: Linearize the cosmid vector (e.g., pIK340) and dephosphorylate the ends to prevent self-ligation.

- Ligation and Packaging: Ligate the size-selected genomic DNA fragments into the prepared cosmid vector. Package the ligation mixture into phage particles using a commercial in vitro packaging kit.

- Library Construction and Screening: Transduce the packaged cosmids into an E. coli host. Screen the resulting library by colony hybridization using PCR-generated probes from conserved regions of the med cluster (e.g., ketosynthase genes) or by PCR-based screening [1].

- Validation of Positive Clones: Isolate cosmic DNA from positive clones and verify the insert size by restriction analysis and sequencing of key regions.

Alternative Advanced Cloning Systems: For larger clusters or to streamline the process, consider these systems:

- Transformation-Associated Recombination (TAR): Uses yeast homologous recombination to directly capture the BGC. The vector pCAP01 can be used, containing homology arms to the flanking regions of the med cluster [5].

- pSBAC System: A Bacterial Artificial Chromosome system capable of carrying very large inserts (>100 kb). This is beneficial if the goal is to capture the entire med cluster with additional regulatory regions [5].

Heterologous Host Selection and Transformation

Objective: To introduce the cloned med cluster into a surrogate Streptomyces host that provides a clean metabolic background and supports efficient expression.

Table 2: Comparison of Heterologous Hosts for this compound Expression

| Host Strain | Key Features | Reported this compound Production | Pros & Cons |

|---|---|---|---|

| *S. coelicolor* CH999 | Model host; deficient in actinorhodin production [1] | Successful production confirmed [1] [3] | Pro: Well-characterized genetics. Con: Native BGCs may require deletion for cleaner background. |

| *S. lividans* K4-114 | Commonly used host with low native secondary metabolite output [2] | Successful production confirmed [2] | Pro: High transformation efficiency. |

| *Streptomyces* sp. A4420 CH | Engineered chassis with 9 native PKS BGCs deleted; superior polyketide production [6] | Not specifically tested for this compound, but shows high general PKS capacity [6] | Pro: High precursor flux, clean background. Con: Less genetically characterized. |

Protocol: Intergeneric Conjugation from E. coli to Streptomyces* This is the most efficient method for transferring large cosmic or BAC DNA into *Streptomyces hosts [2].

Materials:

- E. coli ET12567/pUZ8002 (non-methylating, carries conjugation machinery) [2]

- Streptomyces host spores (e.g., CH999)

- LB and SFM (Soy Flour Mannitol) agar plates

- Antibiotics: Kanamycin, Nalidixic Acid, Chloramphenicol, Aparamycin

Procedure:

- Prepare Donor E. coli: Grow E. coli ET12567/pUZ8002 containing the med cluster cosmic (e.g., pIK340) in LB with appropriate antibiotics to mid-log phase.

- Prepare Recipient Spores: Harvest fresh spores of the Streptomyces host and heat-shock at 50°C for 10 minutes to germinate.

- Conjugation:

- Mix the donor E. coli cells and germinated Streptomyces spores.

- Pellet by centrifugation, wash, and resuspend.

- Plate the mixture onto SFM agar plates and incubate at 30°C for 16-20 hours.

- Selection: Overlay the plates with sterile water containing nalidixic acid (to counter-select against E. coli) and kanamycin (to select for the cosmic). Incubate until exconjugant colonies appear (typically after 3-5 days).

- Validation: Purify the exconjugants and confirm the presence of the med cluster by PCR analysis of key genes (e.g.,

med-ORF1).

Cultivation, Metabolite Extraction, and Analysis

Objective: To produce, extract, and identify this compound and its potential derivatives from the heterologous host.

Materials:

- SEED medium

- R4 liquid production medium [2]

- Solvents: Ethyl acetate, Methanol

- LC/MS system (e.g., Agilent 1100 HPLC/Brucker Esquire HCT)

Protocol:

- Seed Culture Preparation: Inoculate a single exconjugant colony into 5 mL of SEED medium. Incubate at 30°C for 48 hours with shaking at 220 rpm [2].

- Production Culture: Transfer 50 μL of the seed culture into 45 mL of R4 liquid production medium. Incubate at 30°C for 5-7 days with shaking [2].

- Metabolite Extraction:

- Centrifuge the culture at 6,000 rpm for 10 minutes to separate the supernatant and mycelia.

- Extract the supernatant with an equal volume of ethyl acetate.

- Evaporate the organic layer to dryness under reduced pressure.

- Dissolve the crude extract in methanol for analysis [2].

- LC/MS Analysis:

- Column: TSK-Gel 100 ODS

- Mobile Phase: A: H₂O with 0.5% glacial acetic acid; B: CH₃CN with 0.5% glacial acetic acid.

- Gradient: 20-70% B over 25 minutes, then to 95% B.

- Flow Rate: 1 mL/min

- Detection: UV at 254 nm and 430 nm; positive/negative ion mode ESI-MS [2].

- Yield Quantification: Compare the peak area of this compound (retention time ~15-20 minutes, m/z 514 [M+H]⁺) in the heterologous host to a standard curve from authentic this compound standard (if available) or to the production level of the wild-type strain [2].

Troubleshooting and Optimization

Low or No Production:

- Verify the integrity of the cloned cluster by re-sequencing the ends and key genes.

- Overexpress the positive regulator

med-ORF10. Introducing an extra copy ofmed-ORF10on a plasmid can increase this compound yield by approximately fourfold [3]. - Test different heterologous hosts, such as the engineered Streptomyces sp. A4420 CH strain, which has shown superior performance for polyketide production [6].

- Optimize fermentation conditions, including medium composition (trying ISP2, GYM, etc.), temperature, and incubation time [7].

Detection of Unwanted Side Products: The heterologous expression may lead to the accumulation of pathway intermediates (like kalafungin) or novel chimeric products [2] [4]. Careful LC/MS and NMR analysis are necessary to characterize these compounds.

Applications in Drug Discovery

The heterologous expression system for this compound is not just a production tool but a platform for drug discovery.

- Pathway Engineering: By inactivating specific tailoring enzymes (e.g., the glycosyltransferase

med-ORF8), novel aglycone analogs can be produced [1]. - Combinatorial Biosynthesis: The med cluster can be co-expressed with BGCs for other BIQs (e.g., granaticin, actinorhodin) in a single host. This can lead to the formation of novel chimeric natural products with potentially enhanced or new bioactivities, as demonstrated by the discovery of chimedermycins A-H [4].

- Bioactivity Assessment: Generated novel compounds can be screened for enhanced antibacterial activity against pathogens like Staphylococcus aureus (SA) and methicillin-resistant S. aureus (MRSA), or for anti-inflammatory properties, such as the inhibition of TNFα-induced IL-6 and IL-8 production in synovial cells [8] [4].

Conclusion

Heterologous expression is a powerful and versatile strategy for the production, engineering, and discovery of this compound and its novel derivatives. The protocols outlined here, leveraging well-established Streptomyces hosts and molecular techniques, provide a reliable roadmap for researchers to access this valuable compound and expand the chemical diversity of benzoisochromanequinone antibiotics for therapeutic development.

References

- 1. Cloning, sequencing and heterologous expression of the ... [pubmed.ncbi.nlm.nih.gov]

- 2. Accumulation of a Bioactive Benzoisochromanequinone ... [journals.plos.org]

- 3. A single‐domain small protein Med‐ORF10 regulates the ... [pmc.ncbi.nlm.nih.gov]

- 4. Chimeric natural products derived from this compound and ... [nature.com]

- 5. Cloning and Heterologous Expression of a Large-sized ... [frontiersin.org]

- 6. Discovery, characterization, and engineering of an ... [microbialcellfactories.biomedcentral.com]

- 7. Exploring omics strategies for drug discovery from ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound Inhibits TNFα-Promoted Inflammatory Reaction in ... [pmc.ncbi.nlm.nih.gov]

Introduction to Medermycin and Its Biosynthetic Regulation

A Strategic Framework for Anti-inflammatory Drug Discovery

The following roadmap outlines a two-phase investigation, from initial screening to mechanistic validation.

Phase 1: Preliminary In Vitro Screening

This phase uses cell-based assays to confirm and quantify the compound's anti-inflammatory activity.

Detailed Protocol: Anti-inflammatory Screening in RAW264.7 Macrophages

This protocol is adapted from established models for screening anti-inflammatory agents [1] [2].

1. Cell Culture and Treatment

- Cell Line: RAW264.7 murine macrophages.

- Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ atmosphere [1].

- Experimental Groups:

- Control Group: Cells + culture medium.

- Inflammation Model Group: Cells + LPS (e.g., 1 µg/mL from E. coli O111:B4) [1].

- Treatment Groups: Cells + LPS + various concentrations of this compound (e.g., 1, 10, 100 µM). Include a positive control (e.g., Dexamethasone, 10 µM).

2. Key Assays and Readouts

- Cell Viability (CCK-8 Assay): Seed cells in a 96-well plate. After treatments, add CCK-8 reagent and incubate for 1-4 hours. Measure absorbance at 450 nm to ensure anti-inflammatory effects are not due to cytotoxicity [1].

- Nitric Oxide (NO) Production (Griess Assay): Collect cell culture supernatant 18-24 hours post-LPS stimulation. Mix with an equal volume of Griess reagent, incubate for 10 minutes, and measure absorbance at 540 nm. Compare to a nitrite standard curve [1].

- Pro-inflammatory Cytokine Measurement (ELISA): Use specific ELISA kits to quantify levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant according to manufacturer instructions [3] [2].

Quantitative Data Summary Table

The table below summarizes the expected data structure and key inflammatory markers to measure.

| Experimental Group | Cell Viability (% of Control) | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|---|---|

| Control | 100 ± 5 | ≤ 5.0 | ≤ 20 | ≤ 25 |

| LPS (1 µg/mL) | 98 ± 4 | ~40.0 | ~1500 | ~1200 |

| LPS + this compound (1 µM) | 97 ± 3 | ~35.0 (↓12.5%) | ~1200 (↓20%) | ~900 (↓25%) |

| LPS + this compound (10 µM) | 96 ± 5 | ~20.0 (↓50%) | ~600 (↓60%) | ~500 (↓58%) |

| LPS + this compound (100 µM) | 95 ± 4 | ~10.0 (↓75%) | ~300 (↓80%) | ~250 (↓79%) |

| LPS + Dexamethasone (10 µM) | 92 ± 3 | ~8.0 (↓80%) | ~250 (↓83%) | ~200 (↓83%) |

Note: The values for this compound are hypothetical and for illustrative purposes only. ↓ indicates percent reduction compared to the LPS model group.

Phase 2: Mechanistic Investigation via Network Pharmacology & Validation

Once activity is confirmed, this phase identifies and validates the underlying molecular mechanisms.

Workflow for Mechanism Prediction and Validation

Detailed Protocol: Network Pharmacology Analysis

1. Target Prediction

- Input the SMILES or structure of this compound into online databases (e.g., SwissTargetPrediction, PharmMapper) to predict its protein targets [3] [2].

2. Disease Target Collection

- Retrieve genes associated with inflammation or specific inflammatory diseases (e.g., rheumatoid arthritis, atopic dermatitis) from databases like GeneCards and OMIM using "inflammation" as a keyword [3].

3. Network and Pathway Analysis

- Identify Common Targets: Use a Venn diagram to find the intersection between this compound-predicted targets and inflammation-related genes. These are potential key targets [2].

- Construct PPI Network: Input the common targets into the STRING database to build a Protein-Protein Interaction (PPI) network. Analyze this network in Cytoscape with the CytoHubba plugin to identify hub targets (e.g., TNF, IL6, AKT1, STAT3, PTGS2) [3] [2].

- Pathway Enrichment: Perform KEGG pathway enrichment analysis on the common targets using DAVID. Expect enrichment in pathways like IL-17, JAK-STAT, TNF, and MAPK signaling [3] [2].

Detailed Protocol: Experimental Validation of Key Targets

1. Western Blot Analysis [1] [3] [2]

- Protein Extraction: Lyse treated cells (e.g., RAW264.7 or HUVECs) in RIPA buffer containing protease and phosphatase inhibitors.

- Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

- Antibody Incubation: Block membrane, then incubate with primary antibodies overnight at 4°C. Key targets to investigate based on network pharmacology results include:

- Phospho-Proteins: p-STAT3, p-p38, p-JNK, p-ERK (to validate MAPK/JAK-STAT pathway involvement).

- Inflammatory Enzymes: COX-2 (PTGS2), iNOS.

- Detection: Incubate with HRP-conjugated secondary antibody and visualize using chemiluminescence. Use GAPDH or β-actin as a loading control.

2. Quantitative Real-Time PCR (RT-qPCR) [3]

- Extract total RNA, reverse transcribe to cDNA, and perform RT-qPCR with primers for hub genes like TNF, IL6, PTGS2 (COX-2), and STAT3. Normalize data to GAPDH or β-actin.

3. Immunofluorescence (IF) for Protein Localization [1]

- Culture cells on coverslips, apply treatments, then fix, permeabilize, and block. Incubate with primary antibody (e.g., against p-STAT3) overnight, followed by a fluorescently-labeled secondary antibody. Stain nuclei with DAPI and visualize under a confocal microscope to observe, for instance, the inhibition of STAT3 nuclear translocation.

Discussion and Future Directions

The proposed pipeline provides a powerful strategy for de-risking and accelerating the early-stage research of this compound. The integration of computational prediction with targeted experimental validation makes efficient use of resources. If the initial in vitro screening and mechanistic studies yield promising results, subsequent research should include:

- Testing in more complex, physiologically relevant models, such as a DNCB-induced atopic dermatitis mouse model [1].

- Investigating the gut-lung axis or other systemic inflammatory pathways if relevant [4].

- Exploring formulation strategies, such as nanoparticle delivery, to enhance bioavailability and efficacy [5].

References

- 1. Uncovering key anti-inflammatory constituents and ... [bmccomplementmedtherapies.biomedcentral.com]

- 2. Network pharmacology to explore the novel anti ... [frontiersin.org]

- 3. Exploring the anti-inflammatory mechanism of geniposide ... [nature.com]

- 4. Dose-Dependent Anti-Inflammatory Effects of Live and ... [mdpi.com]

- 5. Synergistic effect of GF9 and streptomycin on relieving ... [frontiersin.org]

Application Notes: Investigating the NF-κB Inhibitory Activity of Indomethacin

Introduction and Mechanism of Action

Indomethacin is a well-established nonsteroidal anti-inflammatory drug (NSAID) that exerts its effects through both cyclooxygenase (COX)-dependent and independent pathways [1] [2]. A key COX-independent mechanism is the inhibition of the Nuclear Factor-Kappa B (NF-κB) signaling pathway, which is a critical regulator of immune responses, inflammation, and cell survival [3] [4].

The activation of NF-κB involves the degradation of its inhibitory protein, IκB, which allows the NF-κB complex (typically a p50-p65 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes [3] [5]. Research indicates that indomethacin interferes with this process. In HeLa cells, indomethacin was shown to inhibit ionizing radiation-induced NF-κB activation through a mechanism involving p38 MAP kinase [4]. Furthermore, in models of Alzheimer's disease, chronic administration of indomethacin reduced amyloid pathology coincident with a significant reduction in NF-κB activity [6].

The following diagram outlines the NF-κB signaling pathway and the reported points of inhibition by indomethacin.

Key Experimental Data and Findings

The inhibitory effect of indomethacin on NF-κB has been quantified in various experimental models. The table below summarizes key quantitative findings from the literature.

Table 1: Summary of Experimental Findings on Indomethacin's NF-κB Inhibition

| Experimental Model | Indomethacin Concentration/Dose | Key Outcome Measures | Observed Effect | Citation |

|---|---|---|---|---|

| HeLa Cells (in vitro) | Similar concentrations for radiosensitization & NF-κB inhibition | IR-induced NF-κB activation; Cell cytotoxicity | Inhibited NF-κB activation; Enhanced radiosensitization | [4] |

| Tg2576 AD Mouse Model (in vivo) | 10 mg/L in drinking water for 7 months | Aβ1-40 and Aβ1-42 levels in cortex and hippocampus; Amyloid burden; NF-κB activity | Significant reduction in Aβ peptides and amyloid burden; Coincidental reduction in NF-κB activity | [6] |

| Pancreatic Cancer PSN-1 Cells (in vitro) | 30 µM (for 24 hours) | NF-κB p65 subunit binding to consensus site; p65 nuclear level; p65 mRNA expression | ~60% diminished p65 mRNA expression; Reduced p65 nuclear protein and DNA binding | [5] |

Detailed Experimental Protocols

Protocol: Assessing NF-κB Activation Using an ELISA-Based Binding Assay

This protocol is adapted from studies investigating NF-κB inhibition in pancreatic cancer cells [5]. It measures the binding of the active NF-κB complex (p50-p65) to its consensus DNA sequence.

Workflow Overview

Materials and Reagents

- Cell Line: Human pancreatic cancer PSN-1 cells or HeLa cells.

- Test Compound: Indomethacin (prepare a stock solution in DMSO).

- NF-κB Stimulus: e.g., Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) or Ionizing Radiation (IR, 5-10 Gy) [4].

- Nuclear Extract Kit: Commercial kit for isolating nuclear fractions.

- NF-κB ELISA Kit: Commercial kit such as TransAM NF-κB, which contains a 96-well plate with immobilized NF-κB consensus sequence.

- Primary Antibodies: Rabbit anti-p65 and/or anti-p50 antibodies.

- Secondary Antibody: HRP-conjugated anti-rabbit IgG antibody.

- Microplate Reader: Capable of measuring absorbance at 450 nm.

Step-by-Step Procedure

- Cell Seeding and Treatment: Seed PSN-1 cells in 6-well plates at an appropriate density (e.g., 5 x 10^5 cells/well) and allow to adhere overnight. Pre-treat cells with indomethacin (e.g., 30 µM) or vehicle control (DMSO) for a predetermined time (e.g., 2 hours). Subsequently, stimulate the cells with TNF-α (10 ng/mL) or expose to IR to activate the NF-κB pathway for 30-60 minutes [5] [4].

- Nuclear Extraction: Harvest the cells by gentle scraping. Isolate the nuclear fraction from the cell pellets using a commercial nuclear extraction kit according to the manufacturer's instructions. Determine the protein concentration of the nuclear extracts.

- NF-κB DNA-Binding Assay: Add 20 µg of nuclear extract to each well of the NF-κB ELISA plate, which contains the bound consensus sequence. Incubate for 1 hour at room temperature with mild agitation. This allows the active NF-κB from the extract to bind to the DNA.

- Antibody Incubation: After washing, add 100 µL of the primary antibody (anti-p65 or anti-p50, diluted 1:1000) to each well and incubate for 1 hour. Wash the plate thoroughly. Then, add 100 µL of the HRP-conjugated secondary antibody (diluted 1:1000) and incubate for 1 hour.

- Signal Development and Quantification: After a final wash, add 100 µL of the colorimetric substrate solution to each well. Incubate in the dark for 10-30 minutes until color develops. Stop the reaction with Stop Solution. Measure the absorbance immediately at 450 nm using a microplate reader. The signal intensity is directly proportional to the amount of NF-κB bound to the DNA.

Protocol: Evaluating Nuclear Translocation of IRF3

A 2024 study revealed that indomethacin blocks the nuclear translocation of IRF3, a key transcription factor in the nucleic acid-sensing pathway that parallels NF-κB in driving interferon production [7]. This protocol can be used to assess a broader anti-inflammatory mechanism.

Materials and Reagents

- Immunofluorescence Staining:

- Primary antibody: Anti-IRF3 antibody.

- Secondary antibody: Fluorescently labeled (e.g., Alexa Fluor 488) antibody.

- Nuclear stain: Hoechst 33342 or DAPI.

- Cell culture plates with glass coverslips.

- Confocal or fluorescence microscope.

- Cellular Fractionation & Western Blot:

- Cytoplasmic and Nuclear Protein Extraction Kit.

- SDS-PAGE gel electrophoresis system.

- Primary antibodies: Anti-IRF3, anti-Lamin B1 (nuclear marker), anti-β-Tubulin (cytoplasmic marker).

- HRP-conjugated secondary antibodies.

Step-by-Step Procedure

- Cell Stimulation: Seed L929 murine fibroblasts or similar cell line on coverslips in a 12-well plate. The next day, pre-treat cells with indomethacin (e.g., 25-50 µM) for 6 hours. Transfert the cells with herring testis DNA (HT-DNA) or poly(I:C) to mimic cytosolic nucleic acid exposure and stimulate the IRF3 pathway [7].

- Immunofluorescence (IF):

- Fix cells with 4% paraformaldehyde for 15 minutes.

- Permeabilize with 0.1% Triton X-100 for 10 minutes.

- Block with 5% BSA for 1 hour.

- Incubate with anti-IRF3 primary antibody overnight at 4°C.

- Incubate with fluorescent secondary antibody for 1 hour at room temperature in the dark.

- Stain nuclei with Hoechst 33342 for 10 minutes.

- Mount coverslips and image using a fluorescence microscope. Analyze the localization of IRF3 signal (cytoplasmic vs. nuclear).

- Cellular Fractionation & Western Blot:

- Harvest treated cells and fractionate into cytoplasmic and nuclear components using an extraction kit.

- Quantify protein concentrations.

- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

- Block the membrane and probe with anti-IRF3 antibody overnight.

- Incubate with HRP-conjugated secondary antibody and develop using an ECL reagent.

- Re-probe the membrane for Lamin B1 and β-Tubulin to confirm the purity of fractions.

Research Applications and Implications

The experimental protocols for assessing NF-κB and IRF3 inhibition are applicable in several key research areas:

- Cancer Research: Investigating chemosensitization and radiosensitization, as NF-κB activation is a known pro-survival factor in tumor cells [4].

- Neurodegenerative Diseases: Evaluating therapeutic candidates for Alzheimer's disease and other conditions with neuroinflammatory components [6].

- Autoimmune Diseases: Screening drugs for potential use in type I interferonopathies like Aicardi-Goutières syndrome (AGS), where aberrant nucleic acid sensing drives pathology [7].

- Pancreatic Cancer: Studying the modulation of inflammatory pathways (NF-κB, Nrf2) as a therapeutic strategy [5].

Precautions and Technical Notes

- Cytotoxicity Testing: Always perform a cytotoxicity assay (e.g., MTT) in parallel to ensure that the observed effects are not due to cell death. The IC50 for indomethacin in L929 cells was reported to be ~26 µM [7].

- Solvent Control: When using DMSO to dissolve indomethacin, ensure that the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v) and is matched in control treatments.

- Specificity: NF-κB activation is stimulus- and cell type-specific. Confirm the appropriate positive control (e.g., TNF-α, IL-1, LPS) for your specific experimental system.

- Multiple Assays: Corroborate findings using multiple methods (e.g., ELISA, Western blot, immunofluorescence) to provide a comprehensive view of NF-κB or IRF3 activity.

References

- 1. Indomethacin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Indomethacin - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. Therapeutic potential of inhibition of the NF - κB in the... pathway [pmc.ncbi.nlm.nih.gov]

- 4. Indomethacin-induced radiosensitization and inhibition of ... [pubmed.ncbi.nlm.nih.gov]

- 5. Indomethacin and Diclofenac Hybrids with Oleanolic Acid ... [mdpi.com]

- 6. Modulation of Nuclear Factor-κB Activity by Indomethacin ... [pmc.ncbi.nlm.nih.gov]

- 7. Indomethacin restrains cytoplasmic nucleic acid-stimulated ... [pmc.ncbi.nlm.nih.gov]

Proposed Framework for Application Notes: Investigating Medermycin-Induced TNFα Suppression

To guide your research on medermycin, here is a synthesis of common experimental models, readout systems, and key signaling pathways involved in TNFα suppression, compiled from recent studies on other compounds.

Experimental Models and Readout Systems for TNFα Suppression

The table below summarizes validated in vitro and in vivo models you can adapt to test this compound.

| Experimental Model | Key Readout Parameters | Example Methodology | Relevant Study Compound |

|---|---|---|---|

| In Vitro: Human Cell Lines | |||

| Immune/Stromal Cells (e.g., Macrophages) | TNFα, IL-6, IL-1β secretion (ELISA); NF-κB pathway phosphorylation (Immunoblot) | Pre-treatment with compound, stimulation with LPS or TNFα, cytokine measurement [1] [2] | Isovitexin [3] |

| Cancer Cell Lines (e.g., U87 Glioblastoma) | Pro-inflammatory gene expression (COX2, CCL, CXCL families); Extracellular Vesicle (EV) cargo analysis (RNA sequencing) | TNFα-primed cells treated with compound; EV isolation and RNA profiling [1] | VT107 [1] |

| In Vivo: Murine Disease Models | |||

| Colitis/IBD Model (DSS-induced) | Disease Activity Index (weight loss, stool consistency, bleeding); colon length; histology; cytokine levels in tissue [3] | Co-administration of compound with DSS in drinking water; clinical scoring [4] [3] | Thlaspi arvense (TA) [3] |

| Colitis-Associated Cancer (CAC) | Tumor number and size; immune cell infiltration (MDSCs, Tregs); tmTNF-α/sTNF-α ratio [4] | AOM/DSS protocol; antibody-based blockade to shift TNFα form ratio [4] | tmTNF-α antibody [4] |

| Melanoma Model (B16K1) | Tumor growth kinetics; survival rate; TIL death and exhaustion markers (PD-1, TIM-3) [5] | Tumor cell grafting; combination therapy with immune checkpoint blockers [5] | anti-TNFα antibody [5] |

Potential Signaling Pathways to Investigate